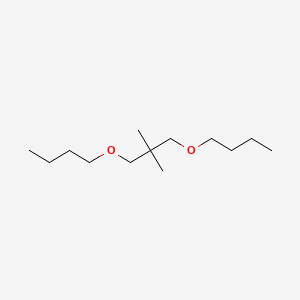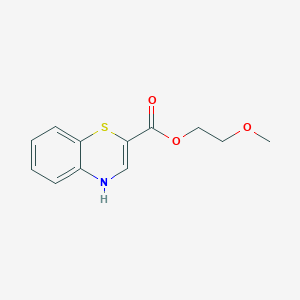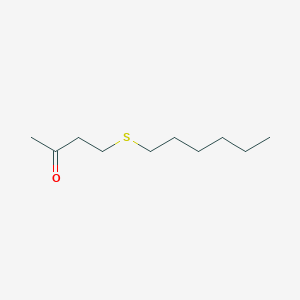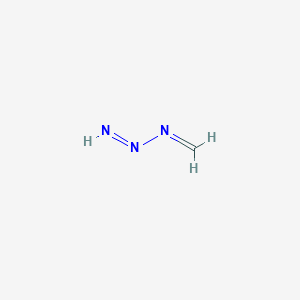
3-Methylidenetriaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylidenetriaz-1-ene is a compound of significant interest in the field of organic chemistry It belongs to the class of triazene compounds, which are characterized by the presence of three nitrogen atoms in a linear arrangement
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenetriaz-1-ene typically involves the reaction of hydrazine derivatives with aldehydes or ketones under controlled conditions. One common method is the condensation of hydrazine hydrate with formaldehyde, followed by the addition of a methylating agent to introduce the methylidene group. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the triazene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-Methylidenetriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted triazene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or nitroso compounds, while reduction can produce hydrazines or amines. Substitution reactions typically result in the formation of various substituted triazene derivatives.
科学的研究の応用
3-Methylidenetriaz-1-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.
Industry: this compound is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 3-Methylidenetriaz-1-ene involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
類似化合物との比較
3-Methylidenetriaz-1-ene can be compared with other triazene compounds, such as:
1,3-Dimethyltriazene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Phenyl-3-methyltriazene:
1,3-Diethyltriazene: Another analog with ethyl groups, exhibiting unique reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for particular applications in research and industry.
特性
CAS番号 |
90251-06-2 |
|---|---|
分子式 |
CH3N3 |
分子量 |
57.055 g/mol |
IUPAC名 |
N-diazenylmethanimine |
InChI |
InChI=1S/CH3N3/c1-3-4-2/h2H,1H2 |
InChIキー |
IFWKJQJVFYZWOT-UHFFFAOYSA-N |
正規SMILES |
C=NN=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


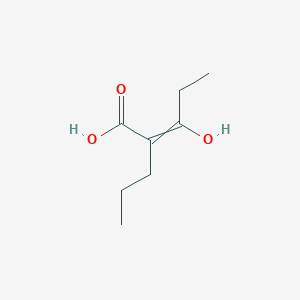
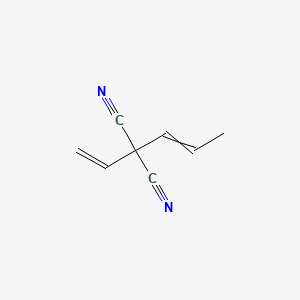
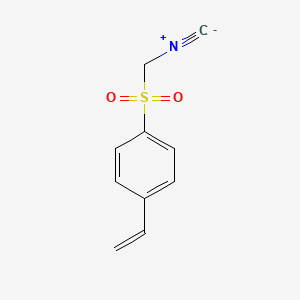
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
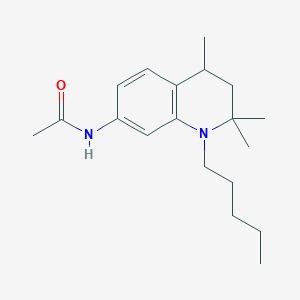
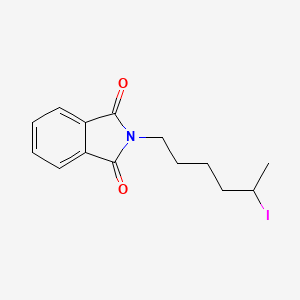
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)

![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)
